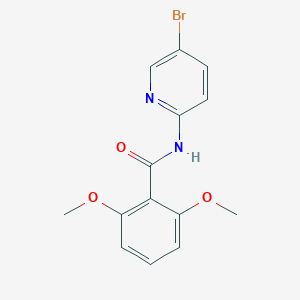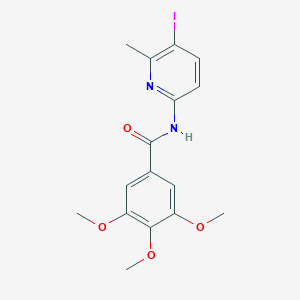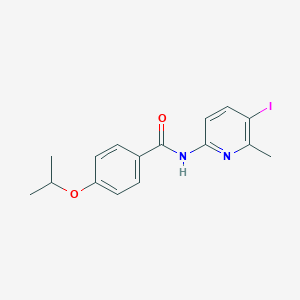![molecular formula C19H12ClN3O5 B244831 N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B244831.png)
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide, also known as CMNB-F2, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has been shown to inhibit the activity of key enzymes such as topoisomerase II and cyclooxygenase-2, which are involved in DNA replication and inflammation, respectively.
Biochemical and Physiological Effects:
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory and oxidative stress pathways. N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide for lab experiments is its broad-spectrum activity against various cancer cell lines and infectious agents. N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one of the limitations of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide, including the development of more potent analogs, the identification of its molecular targets, and the evaluation of its efficacy in animal models of disease. Additionally, the potential use of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide in combination with other drugs or therapies should be explored to maximize its therapeutic potential. Finally, the development of novel drug delivery systems for N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide may enhance its bioavailability and reduce potential toxicity.
Synthesis Methods
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide can be synthesized through a multistep process involving the condensation of 3-chloro-4-methylphenylamine with salicylic acid, followed by the reaction of the resulting intermediate with 5-nitrofuran-2-carboxylic acid. The final product is obtained through purification and crystallization steps.
Scientific Research Applications
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In neurodegenerative diseases, N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of diseases such as Alzheimer's and Parkinson's. In infectious diseases, N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
properties
Molecular Formula |
C19H12ClN3O5 |
|---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C19H12ClN3O5/c1-10-2-3-11(8-13(10)20)19-22-14-9-12(4-5-15(14)28-19)21-18(24)16-6-7-17(27-16)23(25)26/h2-9H,1H3,(H,21,24) |
InChI Key |
ZTFWQEQSUDLAFK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244748.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B244753.png)
![N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide](/img/structure/B244754.png)




![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)
![3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244764.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B244767.png)
![N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244768.png)
